Cycloproparadicicol

Description

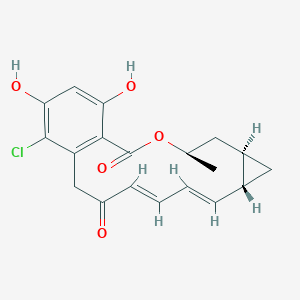

Structure

3D Structure

Properties

Molecular Formula |

C19H19ClO5 |

|---|---|

Molecular Weight |

362.8 g/mol |

IUPAC Name |

(4R,6R,8S,9Z,11E)-16-chloro-17,19-dihydroxy-4-methyl-3-oxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione |

InChI |

InChI=1S/C19H19ClO5/c1-10-6-12-7-11(12)4-2-3-5-13(21)8-14-17(19(24)25-10)15(22)9-16(23)18(14)20/h2-5,9-12,22-23H,6-8H2,1H3/b4-2-,5-3+/t10-,11+,12+/m1/s1 |

InChI Key |

YXWAGDSTADMCGH-NEHQNTPFSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2C[C@@H]2/C=C\C=C\C(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 |

Canonical SMILES |

CC1CC2CC2C=CC=CC(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 |

Synonyms |

cycloproparadicicol |

Origin of Product |

United States |

Synthetic Methodologies and Strategies Towards Cycloproparadicicol and Its Analogues

Early Total Synthesis Approaches to Cycloproparadicicol

Initial synthetic routes to this compound were logically patterned after the established syntheses of radicicol (B1680498). While these early efforts successfully yielded the target molecule, they were beset by inefficiencies that hindered the production of the substantial quantities necessary for comprehensive biological and preclinical evaluation.

The first-generation total synthesis of this compound was conceptually analogous to the strategies employed for radicicol. This approach was generally convergent, involving the independent synthesis of key molecular fragments that were subsequently coupled and cyclized to form the macrocyclic structure. However, this initial strategy was characterized as "cumbersome and inefficient".

A primary challenge lay in the construction of the 14-membered resorcylic acid lactone core. The early strategies often involved multi-step sequences to assemble the aliphatic side chain and the aromatic portion of the molecule, which were then joined before the critical macrolactonization event. Certain steps within these sequences proved to be particularly problematic, including dithiane addition and olefin metathesis reactions, which were plagued by low yields. The inherent structural complexity of this compound, featuring multiple stereocenters and the synthetically novel cyclopropane-fused macrocycle, presented significant obstacles to these initial synthetic campaigns.

First-Generation Synthetic Strategies and Challenges

Advanced Total Synthesis: The "Ynolide Approach"

To overcome the shortcomings of the initial synthetic strategies, a more sophisticated and efficient method, termed the "ynolide approach," was developed. This advanced strategy provided a more convergent and powerful pathway for the construction of this compound and related resorcylic macrolides.

The cornerstone of the ynolide approach is the strategic construction of a macrocyclic "ynolide" intermediate—a lactone that incorporates an alkyne within its ring structure. This key intermediate is then elaborated into the final benzomacrolide through a subsequent Diels-Alder reaction. This innovative strategy represented a significant conceptual shift from previous methods, offering a more direct and efficient route to the resorcinol (B1680541) core of the target molecule. The successful development and implementation of this methodology were instrumental in establishing this compound as a synthetically accessible preclinical anticancer candidate targeting Hsp90.

The efficacy of the ynolide approach is dependent on a sequence of key chemical transformations that are executed in a carefully orchestrated cascade.

A crucial step in the ynolide strategy is the formation of the ynolide macrocycle itself. This is accomplished through a cobalt-complexation-promoted Ring-Closing Metathesis (RCM) reaction. In this key transformation, an acyclic precursor bearing both an alkene and an alkyne is subjected to a ruthenium-based metathesis catalyst. To facilitate the desired ring closure and prevent unwanted side reactions, the alkyne is protected as a dicobalt hexacarbonyl complex. This complexation not only protects the alkyne but also favorably pre-organizes the molecule for cyclization, promoting the RCM reaction to selectively form the strained macrocyclic ynolide. The cyclization of a cyclopropane-containing, cobalt-complexed precursor has been successfully demonstrated in the synthesis of this compound.

Interactive Data Table: Key Synthetic Approaches to this compound

| Approach | Key Strategy | Primary Challenges/Limitations | Key Innovations |

| First-Generation Synthesis | Analogy to radicicol synthesis; convergent assembly of fragments. | Low yields in dithiane addition and olefin metathesis steps; cumbersome and inefficient; poor scalability. | Successful synthesis of the novel cyclopropane (B1198618) analogue. |

| Advanced "Ynolide" Approach | Formation of a macrocyclic ynolide intermediate followed by a Diels-Alder reaction. | Requires specialized techniques like cobalt complexation. | Cobalt-complexation-promoted RCM for ynolide generation; efficient construction of the resorcinol core. |

Key Transformations and Reaction Cascades

Diels-Alder Cycloaddition with Dienes for Benzo System Elaboration

A key strategy in the synthesis of this compound and related resorcylic macrolides involves the elaboration of the benzo system using a Diels-Alder cycloaddition. nih.govresearchgate.net This powerful reaction forms a six-membered ring by reacting a conjugated diene with a dienophile, an alkene or alkyne. cureffi.orgorganic-chemistry.org In the context of this compound synthesis, a notable approach developed by Danishefsky and coworkers utilizes a Diels-Alder reaction with strained ynolides to construct the β-resorcylate moiety. nih.govresearchgate.net This "ynolide method" involves the use of dimedone-derived bis-siloxy dienes as the diene component. researchgate.net The reaction proceeds through a tandem Diels-Alder/retro-Diels-Alder sequence to assemble the resorcylic macrolactone. nih.govacs.org

The Diels-Alder reaction is a [4+2] cycloaddition, meaning it involves the 4 π-electrons of the diene and the 2 π-electrons of the dienophile. organic-chemistry.org The reaction is typically concerted, with new bonds forming simultaneously. cureffi.org Its efficiency and stereospecificity make it a valuable tool in complex natural product synthesis. cureffi.orgmdpi.com The hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, is a useful variant for synthesizing heterocyclic rings. organic-chemistry.org

Improved Efficiency and Access to this compound for Research

One improved approach involves a fragment coupling using "click chemistry," specifically targeting a triazole-containing analog of this compound. nih.gov This strategy allows for a more convergent and efficient assembly of the final molecule. Preliminary in vivo studies with this compound showed significant tumor growth suppression, highlighting the need for accessible synthetic routes to support further research. nih.gov

Strategies for Constructing Core Structural Moieties

The synthesis of this compound and other resorcylic macrolides hinges on the successful construction of two key structural features: the β-resorcylate moiety and the macrolactone ring. nih.gov

Assembly of the β-Resorcylate Moiety

The β-resorcylate core is a defining feature of this class of compounds. While many synthetic approaches have utilized starting materials that already contain the resorcylate core, innovative methods have been developed to construct it. nih.gov A significant advancement in this area is the use of a Diels-Alder reaction of strained ynolides, as pioneered by the Danishefsky group. nih.gov Another strategy involves the cycloaromatization of keto-enol mixtures to produce resorcylate esters. acs.org In the biosynthesis of related natural products like radicicol, the resorcylate core is formed through the cyclization of a polyketide chain by a non-reducing polyketide synthase (nrPKS) containing a product template (PT) domain. nih.govresearchgate.net

Formation of the Macrolactone Ring

The large macrolactone ring presents a significant synthetic challenge. Several strategies have been employed for its construction, with macrolactonization and ring-closing metathesis (RCM) being the most common. nih.gov

Macrolactonization: This involves the intramolecular esterification of a seco-acid precursor. Various macrolactonization techniques have been utilized in the synthesis of related natural products. researchgate.net

Ring-Closing Metathesis (RCM): RCM has proven to be a powerful tool for forming large rings. In the synthesis of this compound, RCM of a diene precursor is a key step. nih.govscribd.com The success of RCM can be influenced by factors such as substrate concentration and the specific catalyst used. scribd.com

Other Methods: Other less common but effective methods include intramolecular Suzuki and Stille couplings, and Nozaki-Hiyama-Kishi (NHK) reactions. nih.govresearchgate.netacs.org

Stereochemical Control in this compound Synthesis

The biological activity of complex molecules like this compound is often highly dependent on their three-dimensional structure, or stereochemistry. nih.gov Therefore, controlling the stereochemistry during synthesis is of paramount importance.

Molecular Target Interaction and Mechanistic Elucidation of Cycloproparadicicol

Identification of Hsp90 as the Primary Molecular Target

The molecular chaperone Hsp90 has been unequivocally identified as the principal target of cycloproparadicicol. nih.govthieme-connect.comfigshare.com This was established through research programs focused on developing inhibitors of Hsp90 based on the structure of radicicol (B1680498). These inhibitors, including this compound, are designed to induce the degradation of a wide array of oncogenic proteins that are dependent on Hsp90 for their proper folding and function. nih.govthieme-connect.com The effectiveness of this compound in causing the breakdown of client proteins, such as Her2, is directly linked to its ability to inhibit Hsp90. nih.gov The development of this compound was a deliberate effort to create a potent and promising preclinical anticancer agent by targeting Hsp90. thieme-connect.com

Hsp90 is a crucial protein for cellular homeostasis, ensuring the conformational stability and function of a select group of proteins, many of which are implicated in cancer development and progression. acs.org By targeting Hsp90, this compound disrupts the function of these essential client proteins, leading to their degradation via the proteasome pathway. nih.gov This targeted disruption of Hsp90 function validates it as a significant molecular target for anticancer therapies. thieme-connect.comacs.org

Specificity of Hsp90 Inhibition

The inhibitory action of this compound on Hsp90 is highly specific, targeting a critical functional site within the chaperone protein.

This compound, like its parent compound radicicol, binds specifically to the N-terminal domain of Hsp90. acs.orgmdpi.comnih.gov This domain houses a deep pocket that serves as the binding site for adenosine (B11128) triphosphate (ATP). mdpi.comnih.gov The function of Hsp90 is critically dependent on the binding and subsequent hydrolysis of ATP in this pocket. mdpi.comnih.gov Structural studies of similar Hsp90 inhibitors have revealed that they occupy this ATP-binding site, effectively mimicking the natural nucleotide. acs.org The binding of these inhibitors to the N-terminal domain is a key feature of their mechanism of action. nih.govresearchgate.netku.edu

The binding of this compound to the N-terminal domain of Hsp90 is a competitive process with ATP. nih.govmdpi.comresearchgate.net By occupying the ATP-binding pocket, this compound directly blocks the binding of ATP, which is essential for the chaperone's activity. mdpi.come-century.us This competitive inhibition arrests the Hsp90 chaperone cycle. e-century.us The high affinity of radicicol-class inhibitors for this site ensures effective displacement of ATP, leading to the inhibition of Hsp90's function. acs.orge-century.us

Binding to the Hsp90 N-Terminal ATP-Binding Site

Allosteric and Conformational Effects on Hsp90

The interaction of this compound with the N-terminal domain of Hsp90 induces significant allosteric and conformational changes that ripple through the entire chaperone protein, affecting its dynamics and interactions with other molecules. plos.org

The Hsp90 chaperone cycle is a dynamic process involving a series of conformational changes driven by ATP binding and hydrolysis. mdpi.come-century.us The cycle begins with the Hsp90 dimer in an open, "V-shaped" conformation. mdpi.com The binding of ATP to the N-terminal domains triggers their dimerization and a transition to a closed state, which is essential for client protein processing. mdpi.come-century.us

By competitively inhibiting ATP binding, this compound traps Hsp90 in a conformation that is unable to proceed through the normal chaperone cycle. nih.gov This prevents the necessary conformational shifts, such as the N-terminal dimerization, effectively halting the chaperone's function. mdpi.come-century.us This arrested state ultimately leads to the degradation of Hsp90-dependent client proteins. nih.gov

The function of Hsp90 is intricately regulated by a host of co-chaperones and its interaction with client proteins. The conformational state of Hsp90 dictates its affinity for these binding partners. cansa.org.za Co-chaperones such as Hop (Hsp70-Hsp90 organizing protein) and p23 bind to Hsp90 at different stages of the chaperone cycle to facilitate client protein loading, folding, and release. nih.govmdpi.com

The binding of inhibitors like this compound to the N-terminal domain alters the conformation of Hsp90, which in turn disrupts the binding of co-chaperones and client proteins. nih.govnih.gov For instance, the binding of radicicol has been shown to inhibit the association of the co-chaperone p23 with Hsp90. nih.gov This disruption of the multi-protein Hsp90 complex is a critical consequence of inhibitor binding, leading to the destabilization and subsequent degradation of client proteins that rely on this machinery for their survival. nih.govnih.gov

Impact on Hsp90 Chaperone Cycle Dynamics

Downstream Biological Consequences of Hsp90 Inhibition by this compound

The inhibition of Heat shock protein 90 (Hsp90) by this compound triggers a cascade of downstream biological events, primarily stemming from the disruption of Hsp90's chaperone function. Hsp90 is essential for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are critical components of signaling pathways that govern cell proliferation, survival, and differentiation. kau.edu.sanih.gov Consequently, the inhibition of Hsp90 by this compound leads to the destabilization and subsequent degradation of these client proteins, profoundly impacting cellular homeostasis and signaling networks. kau.edu.sanih.gov

A primary consequence of Hsp90 inhibition by this compound is the destabilization and subsequent proteasomal degradation of numerous oncogenic client proteins. kau.edu.sanih.govnih.gov These proteins, often mutated or overexpressed in cancer cells, are particularly reliant on Hsp90 for their proper folding and function. nih.govacs.org

Her2 (ErbB2): This receptor tyrosine kinase, a key driver in certain types of breast cancer, is a well-established Hsp90 client protein. nih.govingentaconnect.com Inhibition of Hsp90 by this compound leads to the depletion of Her2 levels. nih.gov

Raf-1: A serine/threonine-specific protein kinase, Raf-1 is a central component of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. kau.edu.sanih.gov this compound has been shown to effectively induce the degradation of Raf-1. nih.gov

Akt: Also known as Protein Kinase B (PKB), Akt is a crucial node in signaling pathways that promote cell survival and inhibit apoptosis. nih.govacs.org Its stability is dependent on Hsp90, and therefore, its levels are reduced upon treatment with Hsp90 inhibitors.

Src: This non-receptor tyrosine kinase plays a significant role in cancer development and progression. kau.edu.sa Radicicol, the parent compound of this compound, was initially identified for its ability to reverse the transformed phenotype of cells transformed by the v-Src oncogene, an effect now known to be mediated through Hsp90 inhibition. nih.govresearchgate.net

The degradation of these and other oncogenic client proteins disrupts the signaling pathways they control, leading to anti-proliferative and pro-apoptotic effects in cancer cells. kau.edu.sanih.gov

Table 1: Oncogenic Client Proteins Degraded by this compound

| Client Protein | Protein Class | Associated Signaling Pathway | Reference |

| Her2 (ErbB2) | Receptor Tyrosine Kinase | PI3K/Akt, MAPK/ERK | nih.govingentaconnect.com |

| Raf-1 | Serine/Threonine Kinase | MAPK/ERK | kau.edu.sanih.govnih.gov |

| Akt (PKB) | Serine/Threonine Kinase | PI3K/Akt | nih.govacs.org |

| Src | Non-receptor Tyrosine Kinase | Multiple | kau.edu.sanih.govresearchgate.net |

By inducing the degradation of key signaling molecules, this compound effectively modulates multiple signal transduction pathways that are essential for tumor growth and survival. dntb.gov.uarsc.org The disruption of these pathways is a direct consequence of the loss of Hsp90-dependent client proteins. nih.gov

Key pathways affected include:

MAPK/ERK Pathway: As mentioned, the degradation of Raf-1 disrupts this critical pathway involved in cell proliferation, differentiation, and survival. nih.govnih.gov

PI3K/Akt Pathway: The depletion of Akt and its upstream activators, such as Her2, leads to the downregulation of this pro-survival pathway. nih.govhematologyandoncology.net

The simultaneous inhibition of multiple signaling cascades is a hallmark of Hsp90 inhibitors and contributes to their potent anti-cancer activity. kau.edu.sanumberanalytics.com

The culmination of client protein degradation and signal transduction modulation by this compound can lead to the induction of apoptosis, or programmed cell death, in cancer cells. dntb.gov.uaku.edu Apoptosis is a highly regulated process that eliminates damaged or unwanted cells. promega.comnih.gov

The pro-apoptotic effects of Hsp90 inhibition are multifaceted and can be triggered by:

Loss of Pro-Survival Signals: The degradation of client proteins like Akt, which normally suppress apoptosis, sensitizes cells to cell death signals. nih.gov

Activation of Pro-Apoptotic Factors: In some contexts, the cellular stress induced by Hsp90 inhibition can activate intrinsic apoptotic pathways. wikipedia.org

The induction of apoptosis is a key mechanism by which Hsp90 inhibitors, including this compound, exert their therapeutic effects. kau.edu.saresearchgate.net

Modulation of Signal Transduction Pathways

Comparative Analysis of Mechanism with Radicicol

This compound was designed as a synthetic analog of the natural product radicicol, with a specific modification aimed at improving its pharmacological properties. While both compounds share a common mechanism of action by inhibiting Hsp90, the structural difference between them leads to notable distinctions in their stability and, to a lesser extent, their interaction with the target protein.

The defining structural difference between this compound and radicicol is the replacement of the epoxide ring in radicicol with a cyclopropane (B1198618) moiety. This substitution was rationally designed based on the hypothesis that the chemically reactive epoxide might contribute to the poor in vivo stability and potential toxicity of radicicol. google.com

Stability: The cyclopropane group is significantly more stable than the epoxide ring. The epoxide is susceptible to metabolic breakdown, which likely accounts for radicicol's lack of in vivo activity. mdpi.com The greater stability of the cyclopropane ring in this compound was intended to overcome this limitation.

Selectivity and Potency: Crystal structure analysis of radicicol bound to Hsp90 suggested that the epoxide forms a hydrogen bond with a lysine (B10760008) residue in the ATP-binding pocket. nih.gov However, the synthesis and biological evaluation of this compound revealed that it retained potent Hsp90 inhibitory activity, albeit slightly reduced compared to radicicol. nih.govmdpi.com This finding demonstrated that the hydrogen bond involving the epoxide is not critical for Hsp90 binding. nih.gov The primary interactions governing binding reside in the resorcinol (B1680541) portion of the macrolide. rsc.org Inversion of the stereochemistry of the cyclopropane ring, similar to the epoxide in radicicol, leads to a significant decrease in activity, highlighting the importance of the correct stereochemical configuration for potent inhibition. mdpi.com

Table 2: Comparison of Radicicol and this compound

| Feature | Radicicol | This compound | Reference |

| Key Functional Group | Epoxide | Cyclopropane | |

| Hsp90 Inhibition (IC50) | ~20–23 nM | ~160 nM | mdpi.com |

| In Vivo Stability | Poor | Improved (designed) | mdpi.com |

| Criticality of Functional Group for Binding | Not critical | Not applicable | nih.gov |

The primary interactions driving the binding of both inhibitors are the hydrogen bonds formed between the resorcinol hydroxyl and carbonyl groups and key amino acid residues in the Hsp90 N-terminal domain, such as Asp93 and Thr184. mdpi.com This mimics the binding of the natural substrate, ATP. rsc.org The hydrophobic interactions between the macrocyclic ring and the pocket also contribute significantly to the binding affinity. mdpi.com Therefore, while the epoxide-to-cyclopropane substitution impacts stability and slightly modulates binding affinity, it does not fundamentally alter the way the molecule is recognized by its biological target. nih.gov Both compounds act as competitive inhibitors of ATP, leading to the same downstream consequences of client protein destabilization. nih.gov

Preclinical Biological Evaluation and Mechanistic Characterization of Cycloproparadicicol

In Vitro Cellular Activity

The in vitro assessment of cycloproparadicicol has established its function as a potent Hsp90 inhibitor with significant cytotoxic effects against various cancer cell lines.

This compound was developed by replacing the metabolically labile epoxide group of radicicol (B1680498) with a more stable cyclopropyl (B3062369) ring. mdpi.com This structural modification resulted in a potent, albeit slightly less active, Hsp90 inhibitor compared to its natural predecessor in biochemical assays. The half-maximal inhibitory concentration (IC50) for this compound has been reported to be 160 nM. mdpi.comnih.gov In comparison, radicicol is one of the most potent natural Hsp90 inhibitors, with an IC50 value in the range of 20–23 nM. mdpi.com The inclusion of the cyclopropyl ring was a significant synthetic achievement, providing a potent and stable inhibitor for further preclinical development. mdpi.com

| Compound | Hsp90 Inhibitory Potency (IC50) |

|---|---|

| This compound | 160 nM mdpi.comnih.gov |

| Radicicol | 20-23 nM mdpi.com |

| Triazole-cycloproparadicicol | 400 nM mdpi.comnih.gov |

The Hsp90 inhibitory activity of this compound translates to effective growth inhibition across different cancer cell lines. In studies using the MCF-7 breast cancer cell line, this compound demonstrated a potent growth inhibitory (GI50) value of 43 nM. nih.gov

The compound has also been evaluated against the Kasumi-1 acute myeloid leukemia (AML) cell line. nih.govcytion.com In these assays, this compound showed an IC50 of 160 nM. nih.gov This demonstrated its activity in hematologic malignancy models. nih.gov

Information regarding the specific activity of this compound against retinoblastoma (Rb)-negative cancer cells is not detailed in the available literature. The retinoblastoma tumor suppressor (RB) pathway is a critical regulator of the cell cycle, and its functional loss, common in cancers like triple-negative breast cancer, can create specific vulnerabilities. nih.govnih.gov Cancers with RB loss often show increased reliance on other cell-cycle checkpoint proteins, making them sensitive to inhibitors of targets like CHK1 and PLK1. nih.gov While this suggests a potential area for investigation, direct data on this compound's efficacy in an Rb-negative context is needed.

| Cell Line | Cancer Type | Compound | Inhibitory Concentration (IC50/GI50) |

|---|---|---|---|

| MCF-7 | Breast Cancer | This compound | 43 nM nih.gov |

| Kasumi-1 | Acute Myeloid Leukemia | This compound | 160 nM nih.gov |

| Kasumi-1 | Acute Myeloid Leukemia | 17-AAG | 620 nM nih.gov |

| Kasumi-1 | Acute Myeloid Leukemia | Triazole-cycloproparadicicol | 650 nM nih.gov |

Hsp90 is a molecular chaperone responsible for the conformational stability and function of a wide array of "client" proteins, many of which are critical for cancer cell growth and survival. kau.edu.sa These clients include transmembrane kinases, signaling proteins, and mutated tumor suppressors such as Her-2, Raf-1, and mutant p53. kau.edu.sa Inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the misfolding of these client proteins and their subsequent degradation, typically via the ubiquitin-proteasome pathway. nih.govworldscientific.comnih.gov

The anticancer activity of this compound is consistent with this mechanism. Its cytotoxicity in MCF-7 breast cancer cells was found to correlate with its ability to induce the degradation of the oncogenic client protein Her-2 (also known as ErbB2). nih.gov This degradation of key oncoproteins deprives the cancer cell of essential survival signals, ultimately leading to cell growth arrest and apoptosis. kau.edu.sa

Growth Inhibitory Activity against Diverse Cancer Cell Lines (e.g., MCF-7, Kasumi-1, Rb-negative cells)

In Vivo Preclinical Efficacy Studies

A crucial step in the development of this compound was to determine if its improved stability and potent in vitro activity would translate to antitumor efficacy in in vivo models.

This compound has demonstrated significant anti-tumor activity in preclinical animal models. nih.gov In a key preliminary study, its efficacy was tested in a mouse xenograft model established with human colon carcinoma (HCT-116) cells. nih.gov The study reported that this compound achieved 68% suppression of tumor cell growth. nih.gov This finding was a critical validation of the strategy to replace radicicol's epoxide with a cyclopropane (B1198618) ring, confirming that the resulting analogue possessed potent in vivo antitumor effects. nih.govnih.gov

A primary motivation for the synthesis of this compound was the poor in vivo performance of radicicol. mdpi.comnih.gov Despite being a highly potent Hsp90 inhibitor in vitro, radicicol is metabolically unstable and largely inactive in animal models. mdpi.comresearchgate.netrsc.org Its structure contains sensitive functionalities, including an epoxide and a conjugated dienone, which are susceptible to rapid metabolism. mdpi.com

This compound, by virtue of its greater chemical stability, successfully overcomes this limitation and demonstrates significant in vivo efficacy where radicicol fails. nih.govnih.gov This highlights the success of the synthetic design. Further analogue development, such as the creation of triazole-cycloproparadicicol, has also been explored. While this derivative showed reasonable Hsp90 inhibition (IC50 of 400 nM) and activity against Kasumi-1 cells (IC50 of 650 nM), it did not demonstrate appreciable in vivo activity in mouse xenograft models, a result presumed to be due to poor pharmacokinetic properties like solubility. nih.gov This underscores the ongoing challenges in optimizing both target potency and drug-like properties for this class of inhibitors.

Analysis of Preclinical Therapeutic Index

The therapeutic index (TI) serves as a quantitative measure of a drug's relative safety, defined by the ratio between its toxic dose and its therapeutically effective dose. wikipedia.orgpharmacologycanada.org A higher TI indicates a wider margin between the dose required for a therapeutic effect and the dose at which unacceptable toxicity occurs. wikipedia.orgmdpi.com In the context of preclinical oncology research, the therapeutic index is a critical parameter for evaluating the potential of a compound like this compound for further development.

Direct and formal therapeutic index calculations (e.g., TD50/ED50) for this compound are not extensively detailed in published literature. However, its preclinical therapeutic potential can be inferred from in vivo efficacy studies. In a preliminary study involving mice implanted with human colon carcinoma (HCT-116) xenografts, this compound demonstrated significant antitumor activity. nih.gov Administration of the compound resulted in a 68% suppression of tumor cell growth, showcasing its potent efficacy in a preclinical model. nih.gov

Despite this efficacy, researchers have noted that certain structural features of this compound may be responsible for toxicity and a reduction in in vivo activity, which would inherently narrow its therapeutic index. nih.gov This has prompted efforts to design novel analogs based on the this compound framework to identify compounds with a more exploitable therapeutic index. nih.gov Generally, Hsp90 inhibitors have been observed to accumulate preferentially in tumor tissues while clearing more rapidly from normal tissues, a characteristic that could contribute to a more favorable safety profile and a wider therapeutic window. acs.org

Table 1: Preclinical Efficacy of this compound in a Xenograft Model

| Cell Line | Cancer Type | Preclinical Model | Efficacy | Source |

|---|

Investigation of Resistance Mechanisms in Preclinical Models

While preclinical studies focusing specifically on acquired resistance to this compound are limited, the mechanisms of resistance can be largely extrapolated from the broader class of Hsp90 inhibitors. nih.govmdpi.com The development of resistance to these agents in cancer cells is a complex process involving several potential pathways. nih.gov

A primary mechanism of resistance to Hsp90 inhibitors is the induction of the Heat Shock Response (HSR). nih.govijper.org Inhibition of Hsp90 is a cellular stressor that activates Heat Shock Factor 1 (HSF1). ijper.orgiiarjournals.org Activated HSF1 drives the increased expression of pro-survival heat shock proteins, most notably Hsp70 and Hsp27. nih.goviiarjournals.org These chaperones can protect cancer cells from apoptosis, thereby counteracting the therapeutic effect of Hsp90 blockade and creating a pro-survival escape route for the cancer cells. nih.goviiarjournals.org

Another significant resistance mechanism involves the overexpression of multidrug resistance (MDR) efflux pumps, such as P-glycoprotein (P-gp). nih.gov These pumps actively transport drugs out of the cancer cell, reducing the intracellular concentration of the inhibitor to sub-therapeutic levels. nih.gov Resistance to ansamycin-based Hsp90 inhibitors has been linked to the overexpression of P-gp. nih.gov However, some synthetic inhibitors are not substrates for these pumps, suggesting that susceptibility to this resistance mechanism is structure-dependent. nih.gov

Cancer cells may also develop resistance by evading apoptosis through more subtle mechanisms that alter the balance of pro- and anti-apoptotic proteins dependent on Hsp90. nih.gov Furthermore, resistance can emerge through "oncogene switching," where the cancer cell shifts its survival dependency from one oncogenic pathway to another that is less reliant on Hsp90 client proteins. ijper.orgaacrjournals.org This circumvents the effects of Hsp90 inhibition, allowing the cell to continue to proliferate. aacrjournals.org

Table 2: Potential Mechanisms of Resistance to Hsp90 Inhibitors like this compound

| Mechanism | Description | Key Proteins Involved | Source |

|---|---|---|---|

| Heat Shock Response (HSR) | Induction of a cellular stress response that upregulates pro-survival chaperones, counteracting the inhibitor's effect. | HSF1, Hsp70, Hsp27, BAG3 | nih.govijper.orgiiarjournals.org |

| Drug Efflux Pumps | Overexpression of membrane transporters that actively remove the drug from the cell, lowering its intracellular concentration. | P-glycoprotein (P-gp), MRP-1 | nih.gov |

| Evasion of Apoptosis | Alterations in the apoptotic pathway that allow cancer cells to survive despite Hsp90 inhibition. | Anti-apoptotic and pro-apoptotic proteins | nih.gov |

Future Directions and Research Perspectives

Design and Synthesis of Next-Generation Cycloproparadicicol Analogues.biorxiv.orgencyclopedia.pub

The journey from the natural product radicicol (B1680498) to the synthetic analogue this compound was prompted by the need to replace the chemically labile epoxide group with a more stable cyclopropyl (B3062369) group. This initial modification set the stage for further synthetic explorations aimed at enhancing the molecule's therapeutic potential.

Optimization for Enhanced Target Selectivity and Potency

A key objective in designing new this compound analogues is to improve their selectivity and potency for Hsp90. While this compound is a potent inhibitor, its activity is somewhat lower than that of its parent compound, radicicol. mdpi.com Research efforts are directed at modifying the core structure to achieve a better fit within the ATP-binding pocket of Hsp90, thereby increasing inhibitory power. nih.gov

Strategies to achieve this include:

Structural Modifications: Introducing different functional groups to the resorcinol (B1680541) ring or the macrocyclic backbone can lead to more favorable interactions with the target protein. For instance, the synthesis of triazole-containing analogues has been explored to potentially improve the therapeutic index. nih.gov

Stereochemical Control: The stereochemistry of the cyclopropane (B1198618) ring is crucial for activity, as inversion of this stereocenter leads to a significant decrease in potency. mdpi.com Future designs will continue to focus on maintaining the optimal stereochemical configuration.

Fragment-Based Design: This approach involves designing smaller molecules that retain the key binding features and potency of the parent compound. numberanalytics.com

A significant challenge in kinase inhibitor design is achieving selectivity, as the ATP-binding pockets of many kinases are highly conserved. nih.gov By exploiting subtle structural differences in the Hsp90 ATP-binding site, it is possible to design more selective inhibitors, minimizing off-target effects. nih.gov

Strategies for Modulating Pharmacokinetic Profiles (excluding explicit clinical human data)

Improving the pharmacokinetic properties of this compound is another critical area of research. An ideal drug candidate should have good absorption, distribution, metabolism, and excretion (ADME) characteristics. mdpi.com The dienone moiety in this compound has been suspected to contribute to toxicity and reduced in vivo activity, prompting the design of new analogues that address this potential liability. nih.gov

Strategies to modulate pharmacokinetic profiles include:

Modification of Physicochemical Properties: Altering properties like molecular weight and lipophilicity can significantly impact a compound's pharmacokinetic behavior. numberanalytics.com

Prodrug Approaches: Designing prodrugs that are converted to the active this compound in the body can improve absorption and distribution. numberanalytics.com

Formulation Strategies: The use of novel delivery systems, such as nanoparticles, lipid-based formulations, or subcutaneous depots, can alter the pharmacokinetic profile to achieve sustained release and maintain therapeutic concentrations. mdpi.commdpi.com For instance, oil-based subcutaneous formulations have been shown to act as depots, slowly releasing the drug into the bloodstream. mdpi.com

Metabolic Stabilization: Introducing modifications that block metabolic hotspots can increase the compound's half-life. For example, replacing a metabolically labile ester with a more stable amide has been shown to improve metabolic stability in related macrocycles. mdpi.com

Table 1: Strategies for Pharmacokinetic Profile Modulation

| Strategy | Approach | Potential Outcome |

|---|---|---|

| Chemical Modification | Altering molecular weight and lipophilicity. numberanalytics.com | Improved absorption and distribution. |

| Prodrug design. numberanalytics.com | Enhanced bioavailability. | |

| Introduction of metabolically stable groups. mdpi.com | Increased in vivo half-life. | |

| Formulation | Nanoparticle encapsulation. mdpi.com | Targeted delivery and altered release. |

| Lipid-based formulations. mdpi.com | Improved solubility and absorption. | |

| Subcutaneous depots. mdpi.com | Sustained and prolonged drug release. |

Advanced Mechanistic Studies

A deeper understanding of how this compound interacts with Hsp90 at the molecular level is crucial for the rational design of improved inhibitors and for elucidating the full spectrum of its biological effects.

Detailed Structural Biology of this compound-Hsp90 Complexes

High-resolution structural information from techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) is invaluable. mdpi.comrcsb.org While the structures of Hsp90 in complex with other inhibitors like geldanamycin (B1684428) and radicicol are known, detailed structures of this compound-bound Hsp90 would provide precise insights into the binding mode. nih.gov

These studies would reveal:

Key Molecular Interactions: Identifying the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the drug-protein complex.

Conformational Changes: Understanding how this compound binding induces or stabilizes particular conformations of Hsp90. rcsb.org The Hsp90 chaperone cycle involves large-scale conformational changes, and inhibitors can trap the protein in a specific state. mdpi.com

Basis for Selectivity: Comparing the structure of this compound bound to different Hsp90 isoforms could explain any observed selectivity. nih.gov

Exploration of Hsp90 Isoform Specificity and Its Implications

Mammalian cells have several Hsp90 isoforms, including the cytosolic Hsp90α (inducible) and Hsp90β (constitutive), the endoplasmic reticulum-resident Grp94, and the mitochondrial TRAP1. researchgate.netnih.gov These isoforms share high sequence homology but are not functionally redundant and may have distinct sets of client proteins. nih.govportlandpress.com

Current Hsp90 inhibitors, including radicicol and its derivatives, often exhibit pan-inhibitory activity against multiple isoforms, which can contribute to off-target effects and toxicity. ku.edu Research into the isoform specificity of this compound is therefore critical. While some studies suggest that radicicol and geldanamycin interact with Hsp90α and Hsp90β with similar efficiency, the development of isoform-selective inhibitors is a major goal in the field. nih.gov

Understanding the isoform specificity of this compound and its analogues could lead to:

Reduced Toxicity: By selectively targeting the Hsp90 isoform most relevant to the disease process while sparing others, it may be possible to develop safer therapeutics. ku.edu

Targeted Therapies: Different cancer types may rely on different Hsp90 isoforms, so isoform-selective inhibitors could offer more tailored treatment approaches. nih.gov

Elucidation of Isoform-Specific Functions: this compound analogues with high isoform selectivity would be powerful tools to dissect the unique biological roles of Hsp90α, Hsp90β, Grp94, and TRAP1. biorxiv.orgportlandpress.com There is evidence for some functional divergence; for instance, the activation of certain client proteins like v-Src appears to be more efficient with Hsp90α than Hsp90β. nih.gov

Table 2: Major Human Hsp90 Isoforms

| Isoform | Cellular Location | Key Characteristics |

|---|---|---|

| Hsp90α (HSP90AA1) | Cytosol, Nucleus | Inducible by stress. nih.gov |

| Hsp90β (HSP90AB1) | Cytosol, Nucleus | Constitutively expressed. nih.gov |

| Grp94 | Endoplasmic Reticulum | Involved in folding of secreted and transmembrane proteins. nih.gov |

| TRAP1 | Mitochondria | Plays a role in mitochondrial protein homeostasis. nih.govku.edu |

Development of this compound as a Molecular Probe for Hsp90 Biology.nih.gov

Beyond its therapeutic potential, this compound and its derivatives can serve as valuable chemical probes to investigate the complex biology of Hsp90. acs.orgworldscientific.com Small molecule inhibitors have been instrumental in validating Hsp90 as a therapeutic target and in uncovering its vast clientele of proteins. acs.orgnih.gov

By using this compound as a molecular probe, researchers can:

Identify New Hsp90 Client Proteins: Inhibition of Hsp90 leads to the degradation of its client proteins. By observing which proteins are destabilized upon treatment with this compound, new clients can be identified.

Dissect Hsp90-Dependent Signaling Pathways: Hsp90 is critical for the stability and function of numerous proteins involved in signal transduction. acs.org this compound can be used to perturb these pathways and study the consequences, providing insights into cellular processes like growth, survival, and differentiation.

Investigate the Role of the Hsp90 Chaperone Cycle: The function of Hsp90 is intricately linked to its ATP-dependent cycle of conformational changes and its interactions with various co-chaperones. nih.gov this compound, by locking Hsp90 in a specific state, can help to dissect the importance of different steps in this cycle.

The development of "clickable" or biotinylated versions of this compound would further enhance its utility as a molecular probe, enabling techniques like affinity chromatography to pull down Hsp90 and its associated proteins for proteomic analysis.

Chemical Tools for Understanding Hsp90 Chaperone Dynamics

This compound and its analogs serve as valuable chemical tools for dissecting the complex conformational dynamics of the Hsp90 chaperone machinery. The Hsp90 chaperone cycle involves large-scale conformational changes, transitioning between open, intermediate, and closed states, which are driven by ATP binding and hydrolysis. nih.govelifesciences.org Small molecule probes that can trap or favor specific conformations are instrumental in understanding these dynamic processes. nih.gov

The binding of inhibitors like this compound to the N-terminal ATP-binding pocket of Hsp90 prevents the conformational changes necessary for the chaperone's catalytic cycle. frontiersin.org This inhibition allows researchers to study the chaperone in a specific state, providing insights into the allosteric communications between the N-terminal, middle, and C-terminal domains. nih.govbiorxiv.org For instance, studies have shown that nucleotide binding propagates a signal throughout the entire Hsp90 protomer, leading to significant rotational changes in the middle domain. nih.gov

Furthermore, derivatized versions of this compound, such as those labeled with fluorescent tags or biotin, can be synthesized. mskcc.org These probes enable various biochemical and cellular assays, including fluorescence microscopy and pull-down experiments, to visualize Hsp90 localization and its interactions within the cell. mskcc.org By using such tools, researchers can investigate how Hsp90 dynamics are modulated by co-chaperones, client proteins, and post-translational modifications. frontiersin.orgbiorxiv.org The development of radiolabeled analogs also opens avenues for in vivo imaging of Hsp90 expression and activity. nih.gov

Use in Proteomic Studies for Target Identification and Validation

This compound-based probes are powerful tools for proteomic studies aimed at identifying and validating Hsp90 interactors and client proteins. researchgate.netmdpi.com Chemical proteomics approaches, particularly those centered around the use of chemical probes, allow for the enrichment and subsequent identification of proteins that interact with a specific small molecule. mdpi.comfrontiersin.org

Immobilized this compound analogs can be used as affinity matrices to capture Hsp90 and its associated proteins from cell lysates. researchgate.net This "target hooking" technique allows for the isolation of the Hsp90 interactome, which can then be analyzed by mass spectrometry to identify the full complement of co-chaperones and client proteins. frontiersin.orgresearchgate.net This approach has been successfully used with other Hsp90 inhibitors to reveal cancer-specific protein networks coordinated by Hsp90. mskcc.org

Moreover, quantitative proteomic techniques can be combined with this compound treatment to assess changes in the proteome upon Hsp90 inhibition. researchgate.net This can help to not only identify direct binders but also to understand the downstream consequences of Hsp90 inhibition on cellular protein homeostasis. researchgate.net Such studies are crucial for validating Hsp90 as a therapeutic target in various diseases and for discovering new client proteins that are dependent on Hsp90 for their stability and function. researchgate.netwjbphs.com The comprehensive mapping of the Hsp90 interactome in different cellular contexts provides a valuable resource for understanding the broad biological roles of this essential chaperone. nih.govplos.org

Application of Novel Synthetic Methodologies for Diversification

Combinatorial Approaches and Library Synthesis

The structural framework of this compound provides an excellent scaffold for the application of combinatorial chemistry to generate diverse libraries of analogs. acs.org Combinatorial synthesis allows for the rapid creation of a multitude of structurally related compounds by systematically combining different chemical building blocks. slideshare.netjetir.org This approach is highly valuable for exploring the structure-activity relationships (SAR) of Hsp90 inhibitors and for optimizing their potency and selectivity. acs.org

By identifying the core structure of this compound and its key diversity points, chemists can design and synthesize libraries of new compounds with modifications at various positions. pressbooks.pub This "diverted total synthesis" approach allows for the creation of novel chemical entities that may possess improved pharmacological properties or different biological activities compared to the parent natural product. researchgate.net For example, the synthesis of a triazole-cycloproparadicicol has been reported, demonstrating the feasibility of modifying the core structure. nih.gov These libraries can then be screened in high-throughput assays to identify new lead compounds for drug development. jetir.org

The generation of focused libraries around the this compound scaffold can lead to the discovery of analogs with enhanced properties, such as improved cell permeability, metabolic stability, or reduced off-target effects. ku.edu This strategy of building upon a natural product scaffold is a powerful method in medicinal chemistry to move beyond the limitations of the original natural product. acs.org

Flow Chemistry and Automated Synthesis for Scalable Production

For the scalable and efficient production of this compound and its analogs, modern synthetic methodologies like flow chemistry and automated synthesis offer significant advantages over traditional batch processes. nih.govvapourtec.com Flow chemistry, where reactions are performed in a continuously flowing stream, provides better control over reaction parameters such as temperature, pressure, and mixing, leading to higher reproducibility and yields. vapourtec.comnsf.gov

The application of flow chemistry can facilitate the scalable production of key intermediates or the final this compound molecule, which is essential for preclinical and clinical development. vapourtec.com The ability to rapidly synthesize and purify compounds through these automated systems significantly shortens the drug discovery and development timeline. nih.gov

Broader Academic Implications for Natural Product-Inspired Drug Discovery

The study of this compound and its parent compound, radicicol, has broader implications for the field of natural product-inspired drug discovery. acs.org Natural products have historically been a rich source of new drugs and drug leads due to their inherent biological relevance and structural diversity. rsc.orgphytopharmajournal.com However, natural products themselves are not always optimal for therapeutic use due to issues like poor bioavailability or in vivo instability. acs.org

The development of this compound as a synthetically feasible and more stable analog of radicicol exemplifies a successful strategy in natural product-inspired drug discovery. nih.gov It highlights the importance of total synthesis and medicinal chemistry in overcoming the limitations of natural products while retaining their valuable biological activity. rsc.org This approach of using a natural product as a starting point for the design and synthesis of new chemical entities is a cornerstone of modern drug discovery. acs.org

Furthermore, the exploration of the chemical space around natural products through techniques like combinatorial synthesis and diversity-oriented synthesis can lead to the discovery of compounds with novel biological activities. rsc.orgmdpi.com The insights gained from studying the interaction of natural product-inspired compounds like this compound with their biological targets contribute to a deeper understanding of disease pathways and can pave the way for the development of new therapeutic strategies. helmholtz-hips.de

Q & A

Q. What frameworks ensure robust data sharing for this compound research?

- Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., ChEMBL, PRIDE). Use electronic lab notebooks (ELNs) to track experimental variables. Publish detailed supplementary materials, including NMR spectra and crystallographic data, in alignment with journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.